

The Versatile Role of Ethyl 2-amino-5-bromonicotinate in Crafting Bioactive Molecules

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Compound of Interest

Compound Name: *Ethyl 2-amino-5-bromonicotinate*

Cat. No.: *B040290*

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Ethyl 2-amino-5-bromonicotinate has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the synthesis of a diverse array of bioactive molecules. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and an ethyl ester on a pyridine core, offers a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitors. This application note provides a detailed overview of its utility, focusing on the synthesis of p21-activated kinase (PAK) inhibitors, complete with experimental protocols and relevant biological data.

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases. The bromine atom on the C5 position of **Ethyl 2-amino-5-bromonicotinate** serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the target bioactive molecules. The amino group at the C2 position and the ethyl ester at the C3 position provide additional points for derivatization, further enhancing the molecular diversity that can be achieved from this singular precursor.

Application in the Synthesis of p21-Activated Kinase (PAK) Inhibitors

A significant application of **Ethyl 2-amino-5-bromonicotinate** is in the synthesis of inhibitors of p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation has been implicated in various cancers, making them an attractive target for therapeutic intervention. The 2-aminopyridine core, readily accessible from **Ethyl 2-amino-5-bromonicotinate**, is a common feature in many PAK inhibitors.

The following sections detail the synthesis of a potent PAK inhibitor, 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide, starting from **Ethyl 2-amino-5-bromonicotinate**.

Data Presentation

Table 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate

Step	Reactants	Catalyst/Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Ethyl 2-amino-5-bromonicotinate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole	Pd(dppf)Cl ²	1,4-Dioxane	80	16	85
	Na ₂ CO ₃ (2M aq.)					

Table 2: Bioactivity of 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide against PAK Isoforms

Compound	Target Kinase	IC ₅₀ (nM)
2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide	PAK1	150
PAK2		200
PAK3		180
PAK4		>1000
PAK5		>1000
PAK6		>1000

Note: IC₅₀ values are representative and may vary between different assays.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of **Ethyl 2-amino-5-bromonicotinate** with a pyrazole boronic acid pinacol ester.

Materials:

- **Ethyl 2-amino-5-bromonicotinate** (1.0 equiv)
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
- 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
- 1,4-Dioxane
- Nitrogen or Argon gas supply
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **Ethyl 2-amino-5-bromonicotinate** and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- Add Pd(dppf)Cl₂ to the flask.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add degassed 1,4-dioxane to the flask via syringe.
- Add the 2M aqueous Na₂CO₃ solution to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate.

Protocol 2: Synthesis of 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide (Amidation)

This protocol describes the conversion of the ethyl ester to the corresponding primary amide.

Materials:

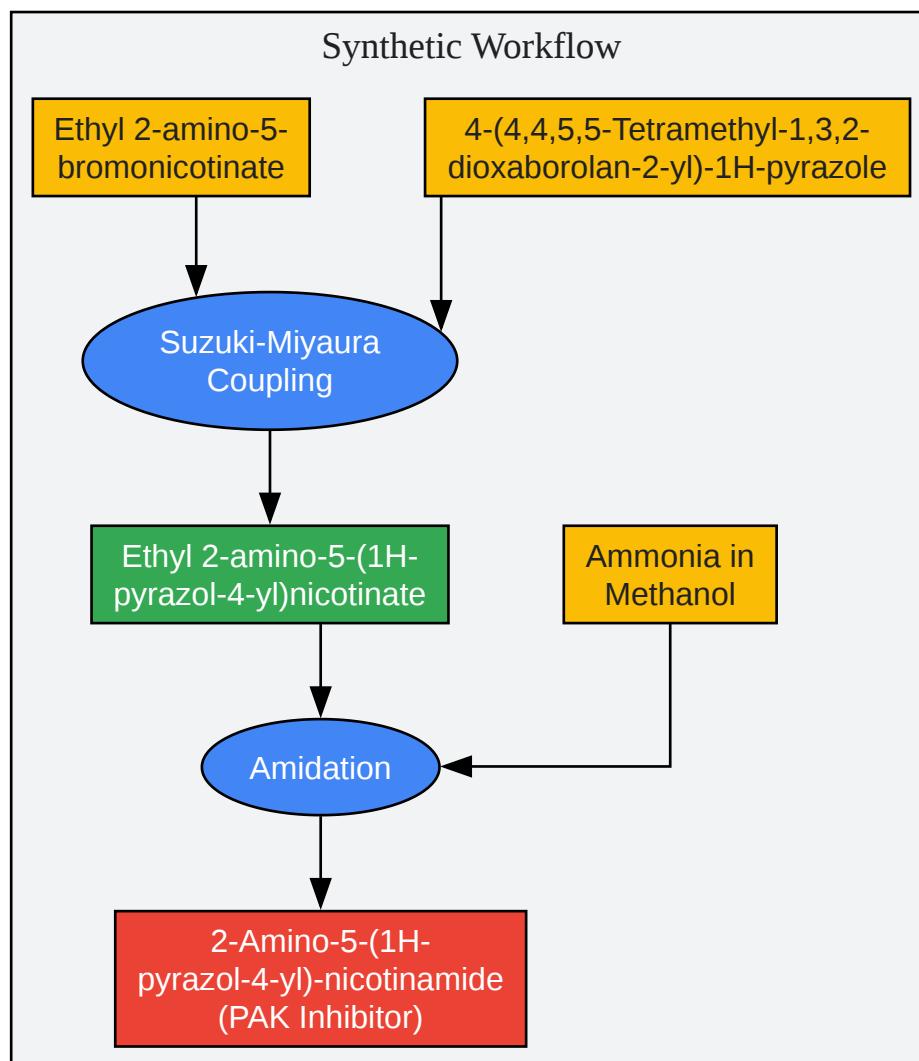
- Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate (1.0 equiv)

- 7N Ammonia in methanol
- Sealed reaction vessel
- Standard laboratory glassware for workup and purification

Procedure:

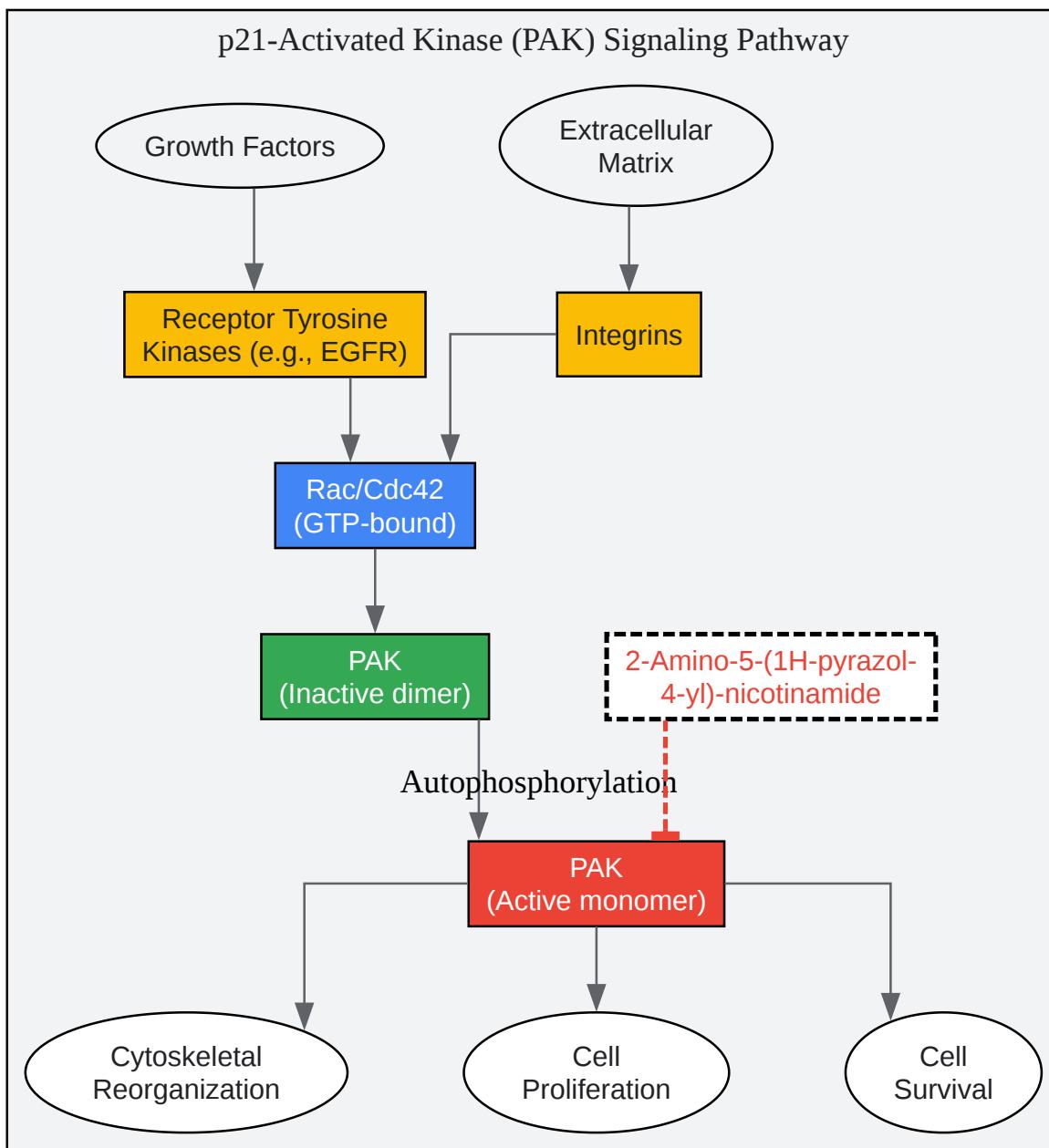
- Dissolve Ethyl 2-amino-5-(1H-pyrazol-4-yl)nicotinate in 7N ammonia in methanol in a sealed reaction vessel.
- Heat the mixture to 80 °C for 16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to yield 2-Amino-5-(1H-pyrazol-4-yl)-nicotinamide.

Mandatory Visualization



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Caption: Synthetic route to a PAK inhibitor.



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Caption: Inhibition of the PAK signaling pathway.

- To cite this document: BenchChem. [The Versatile Role of Ethyl 2-amino-5-bromonicotinate in Crafting Bioactive Molecules]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040290#use-of-ethyl-2-amino-5-bromonicotinate-in-the-synthesis-of-bioactive-molecules>

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